molecular formula C21H15Br2N3O5 B15015931 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate

Cat. No.: B15015931
M. Wt: 549.2 g/mol
InChI Key: UPZGMBAERZZFOR-OPEKNORGSA-N
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Description

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a furan ring, and multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated aromatic compounds and furan derivatives, such as:

Uniqueness

What sets 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate apart is its unique combination of functional groups and structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C21H15Br2N3O5

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H15Br2N3O5/c22-14-7-8-17(31-21(29)18-6-3-9-30-18)13(10-14)11-25-26-19(27)12-24-20(28)15-4-1-2-5-16(15)23/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+

InChI Key

UPZGMBAERZZFOR-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)Br

Origin of Product

United States

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